molecular formula C14H13ClO B8031816 1-(Benzyloxy)-3-chloro-5-methylbenzene

1-(Benzyloxy)-3-chloro-5-methylbenzene

Cat. No.: B8031816
M. Wt: 232.70 g/mol
InChI Key: YHLREDZWDWHPOX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-chloro-5-methylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-chloro-5-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-5-methylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-chloro-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to hydrogenate the benzene ring.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Substitution: Formation of 1-(benzyloxy)-3-substituted-5-methylbenzene derivatives.

    Oxidation: Formation of 3-chloro-5-methylbenzaldehyde or 3-chloro-5-methylbenzoic acid.

    Reduction: Formation of 1-(benzyloxy)-3-chloro-5-methylcyclohexane.

Scientific Research Applications

1-(Benzyloxy)-3-chloro-5-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-3-chloro-5-methylbenzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can facilitate binding to hydrophobic pockets, while the chlorine atom may participate in halogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-chloro-2-methylbenzene
  • 1-(Benzyloxy)-2-chloro-4-methylbenzene
  • 1-(Benzyloxy)-3-chloro-4-methylbenzene

Comparison: 1-(Benzyloxy)-3-chloro-5-methylbenzene is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a compound of particular interest for targeted applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-chloro-3-methyl-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-11-7-13(15)9-14(8-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLREDZWDWHPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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